5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione
Description
Historical Trajectory of Dihydropyrazinedione Chemistry
The chemistry of pyrazines and their derivatives has a rich history, with initial studies focusing on their isolation from natural sources and their role in flavor and fragrance chemistry. The synthesis of the core pyrazine (B50134) structure is often achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Over the decades, the focus has expanded to include the synthesis and properties of various substituted pyrazines and their reduced forms, such as dihydropyrazines.
The development of dihydropyrazinedione chemistry is a more recent extension of this field. The introduction of the dione (B5365651) functionality adds significant synthetic versatility and potential for biological activity. Early work in this area was often a part of broader investigations into heterocyclic chemistry, with specific focus on the reactivity of the enediamide moiety within the dihydropyrazine-2,3-dione core.
Structural Significance of the Dihydropyrazine-2,3-dione Core in Heterocyclic Synthesis
The dihydropyrazine-2,3-dione core is a significant motif in heterocyclic synthesis due to its inherent chemical reactivity and its potential to serve as a building block for more complex molecular architectures. The presence of two amide-like nitrogen atoms and two carbonyl groups allows for a variety of chemical transformations.
The core structure can be seen as a cyclic α-dicarbonyl compound fused with a diamine, which imparts a unique set of properties. The nitrogen atoms can be functionalized, and the carbonyl groups can participate in various condensation and addition reactions. This versatility makes the dihydropyrazine-2,3-dione scaffold a valuable starting point for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science. The planarity and electronic nature of the core also make it an interesting component for the design of functional dyes and pigments.
Overview of Key Academic Research Themes for 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione Systems
While specific research on this compound is still emerging, research on analogous heterocyclic systems provides insight into the key academic themes. A primary focus is the exploration of their synthetic utility. Researchers are investigating new methods for the efficient synthesis of the dihydropyrazine-2,3-dione core and its derivatives. This includes the use of multicomponent reactions and green chemistry principles to create these structures in a more sustainable manner. orgchemres.org
Another significant area of research is the investigation of the biological activity of these compounds. Related nitrogen-containing heterocycles, such as dihydropyrimidinones and dihydropyrazoles, have shown a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govresearchgate.net This has prompted researchers to explore the potential of dihydropyrazinediones as new therapeutic agents.
Furthermore, the spectroscopic and material properties of these compounds are of interest. For instance, related dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives are known for their strong fluorescence and are used as high-performance pigments. researchgate.net This suggests that this compound and its derivatives could have potential applications in the development of novel organic electronic materials, sensors, and imaging agents.
Data Tables
Table 1: Representative Synthesis of a Dihydropyrazine (B8608421) Derivative
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| 2,3-Butanedione (B143835), 1,2-Diamino-2-methylpropane | Not specified | 2,3-Dihydro-2,2,5,6-tetramethylpyrazine | Not specified | [General synthetic principle] |
Table 2: Potential Research Applications of Dihydropyrazinedione Systems
| Research Area | Potential Application | Rationale based on Analogous Systems |
| Medicinal Chemistry | Anticancer, Anti-inflammatory Agents | Dihydropyrimidinones and dihydropyrazoles show similar activities. researchgate.netnih.govresearchgate.net |
| Materials Science | Organic Pigments, Fluorescent Probes | Dihydropyrrolo[3,4-c]pyrrole-1,4-diones are high-performance pigments. researchgate.net |
| Synthetic Chemistry | Building block for complex heterocycles | The reactive core allows for diverse functionalization. |
Properties
IUPAC Name |
5,6-dimethyl-1,4-dihydropyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHHWNIVGUCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743805 | |
| Record name | 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-62-2 | |
| Record name | 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 5,6 Dimethyl 1,4 Dihydropyrazine 2,3 Dione Systems
Electrochemical Behavior and Redox Chemistry of 1,4-Dihydropyrazines
The electrochemical properties of 1,4-dihydropyrazines, including 5,6-dimethyl-1,4-dihydropyrazine-2,3-dione, are central to understanding their reactivity. Techniques such as cyclic voltammetry and controlled potential electrolysis have been instrumental in elucidating their redox chemistry.
Investigation via Cyclic Voltammetry and Controlled Potential Electrolysis
Cyclic voltammetry is a key technique used to study the redox behavior of 1,4-dihydropyrazine (B12976148) derivatives. researchgate.netdtu.dk This method allows for the determination of oxidation potentials and the assessment of the reversibility of electron transfer processes. The electrochemical reduction of pyrazine (B50134) and its derivatives, such as quinoxaline, typically involves the transfer of two electrons to form their 1,4-dihydro counterparts, a process that is often coupled with proton transfer depending on the pH of the solution. dtu.dk
The electrochemical properties of these compounds are sensitive to the nature and position of substituents on the pyrazine ring. Electron-withdrawing groups tend to increase the redox potential, making the compound harder to oxidize, while electron-donating groups have the opposite effect. dtu.dk The number of substituents can also impact the kinetics of the electrochemical reaction, with an increasing number of groups sometimes leading to slower electron transfer. dtu.dk
Controlled potential electrolysis is another valuable tool for studying the electrochemical reactions of dihydropyrazines. This technique allows for the bulk transformation of the starting material into its oxidized or reduced form, enabling the isolation and characterization of the resulting products.
Characterization of Radical Cations Derived from Dihydropyrazinediones
The oxidation of dihydropyrazinediones can lead to the formation of radical cations. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of these paramagnetic species. nih.govresearchgate.net EPR spectra provide information about the electronic structure and environment of the unpaired electron, aiding in the identification of the radical species. nih.govrsc.org
The stability and reactivity of these radical cations are influenced by the substituents on the dihydropyrazine (B8608421) ring. In some cases, these radical intermediates can be quite stable, allowing for their detailed spectroscopic study. For instance, the radical cation of caffeine (B1668208) has been successfully characterized using EPR spectroscopy. researchgate.net High-field EPR techniques can be particularly useful for resolving complex spectra and identifying different radical species present in a mixture. nih.gov
Oxidation Pathways, Including Dioxygen-Mediated Processes
The oxidation of 1,4-dihydropyrazines can proceed through various pathways, leading to the formation of the corresponding aromatic pyrazine derivatives. rsc.orgnih.gov This aromatization is a common transformation for dihydropyridine (B1217469) and dihydropyrazine systems.
One important oxidation pathway involves the reaction with molecular oxygen (dioxygen). Dioxygen-mediated oxidation can be a complex process, potentially involving radical intermediates. The mechanism of autoxidation for related systems, such as ferrous porphyrin complexes, has been studied and may provide insights into the oxidation of dihydropyrazines. researchgate.net
Chemical oxidizing agents can also be employed to effect the aromatization of dihydropyrazines. For example, a system of sodium dithionite (B78146) and tert-butyl hydroperoxide has been shown to be effective for the oxidation of Hantzsch 1,4-dihydropyridines. rsc.org The oxidation of N-benzylated tertiary amines, including piperazine (B1678402) derivatives, with ruthenium tetroxide has also been investigated, revealing complex reaction pathways involving iminium cation intermediates. researchgate.net
Photochemical Transformations of Dihydropyrazinediones
The absorption of light can induce significant chemical changes in dihydropyrazinediones, leading to rearrangements and cycloaddition reactions. These photochemical transformations offer synthetic routes to novel heterocyclic structures.
Photorearrangement Reactions Leading to Imidazolidine-4,5-diones
Upon ultraviolet irradiation, certain dihydropyrazinediones can undergo photorearrangement to form imidazolidine-4,5-dione derivatives. For example, the irradiation of 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione results in its rearrangement to 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione. rsc.org This reaction is thermally reversible. In the presence of moisture, the reaction can proceed further to form a dimethylimidazolidinetrione. rsc.org
[2+2] Photocycloaddition Reactions and Dimerization Mechanisms
[2+2] photocycloaddition is a characteristic reaction of many unsaturated systems upon irradiation, and dihydropyrazinediones can participate in such reactions. researchgate.netrsc.org This type of reaction involves the formation of a four-membered ring through the union of two double bonds from two reacting molecules. wikipedia.org
These reactions can lead to the formation of dimers, where two molecules of the dihydropyrazinedione are joined together. wikipedia.orgnih.gov The stereochemistry of the resulting cyclobutane (B1203170) ring is an important aspect of these reactions and can often be controlled by the reaction conditions. researchgate.netrsc.org The [2+2] photocycloaddition of related systems, such as 1,4-naphthoquinone, has been studied with various alkenes, yielding cyclobutane adducts. nih.gov In some cases, formal [2+2] cycloaddition reactions of 1,4-dihydropyridines have also been reported. nih.gov
The mechanism of these photocycloadditions often involves the formation of an excited state of the dihydropyrazinedione, which then reacts with another ground-state molecule. The nature of this excited state (singlet or triplet) can influence the outcome of the reaction.
Interactive Data Table: Reactivity of this compound and Related Systems
| Reaction Type | Reactant(s) | Key Reagents/Conditions | Major Product(s) |
| Electrochemical Oxidation | 1,4-Dihydropyrazines | Cyclic Voltammetry, Controlled Potential Electrolysis | Pyrazine derivatives, Radical cations |
| Dioxygen-Mediated Oxidation | 1,4-Dihydropyrazines | O₂ | Pyrazine derivatives |
| Photorearrangement | 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione | UV irradiation | 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione |
| [2+2] Photocycloaddition | Dihydropyrazinediones | UV irradiation | Dimeric cyclobutane adducts |
Photochemical Ring Contractions to Heterocyclic Products (e.g., Imidazoles)
The photochemical behavior of 1,4-dihydropyrazine systems has been a subject of interest, particularly their propensity to undergo ring contraction to form different heterocyclic structures. While the parent 1,4-dihydropyrazine is known to be unstable, the introduction of stabilizing substituents can allow for the study of its photochemical reactivity.
Research has shown that 1-aryl-1,4-dihydropyrazines can undergo photochemical ring contraction to produce 1-aryl-1H-imidazoles. researchgate.net This transformation is proposed to occur through a mechanism involving a 6 π-electron cyclization followed by a [1 + 2] cycloreversion. researchgate.net This reactivity highlights a pathway to synthesize substituted imidazoles from dihydropyrazine precursors.
In a related context, the irradiation of 5,6-dichloro-1,4-dihydro-1,4-dimethylpyrazine-2,3-dione leads to a rearrangement, forming 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione. rsc.org This transformation also represents a ring contraction of the dihydropyrazine core to an imidazole-based structure. Interestingly, this reaction is thermally reversible. However, if moisture is present during the irradiation, the reaction proceeds further to yield dimethylimidazolidinetrione. rsc.org
Furthermore, other related heterocyclic systems also exhibit photochemical ring contractions. For instance, the irradiation of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) in dimethylformamide results in the formation of 3-aminophthalimide, demonstrating a contraction of the dihydrophthalazine-1,4-dione ring. rsc.org Similarly, 4-heteroaryl-substituted 1,4 (or 3,4)-dihydropyrimidines have been shown to undergo photochemical ring contraction to form imidazoles. wur.nl
Photostability Studies of 1,4-Dihydropyrazines
The photostability of 1,4-dihydropyrazine derivatives is a critical aspect of their chemistry, as these compounds are known to be sensitive to light. researchgate.net The primary photodegradation pathway for many 1,4-dihydropyridine (B1200194) compounds, which are structurally related to 1,4-dihydropyrazines, is the aromatization of the dihydropyridine ring to the corresponding pyridine (B92270) derivative. researchgate.netunical.itmdpi.com This process leads to a complete loss of the pharmacological activity observed in many 1,4-dihydropyridine drugs. researchgate.net
Studies on 1-aryl-1,4-dihydropyrazines have confirmed their instability under UV irradiation. researchgate.net The degradation process for these compounds involves photochemical ring contractions, as discussed in the previous section. The photostability of these compounds is influenced by the solvent and the specific substituents on the dihydropyrazine ring.
To mitigate photodegradation, various strategies have been explored for the related 1,4-dihydropyridine drugs. These approaches aim to protect the molecular integrity of the compounds from the effects of light. One common method is the use of solid formulations, as photodegradation is often faster in solution. researchgate.net Other strategies include the incorporation of the drug into supramolecular structures like β-cyclodextrin and liposomes, which can offer significant photoprotection. nih.gov For instance, inclusion complexes with β-cyclodextrin have been shown to result in over 90% drug recovery after significant light exposure. nih.gov
Furthermore, external protection through packaging and formulation additives can enhance photostability. nih.gov Opaque film coatings containing light-reflecting pigments such as titanium dioxide can be applied to tablet formulations. The level of this coating and the type of packaging, from primary to tertiary, play a crucial role in preventing photodegradation. nih.gov
The development of quantitative structure-property relationship (QSPR) models has also been employed to predict the photostability of new 1,4-dihydropyridine derivatives. mdpi.com By correlating molecular descriptors with photodegradation rates, these models can guide the design of new analogs with improved photostability. mdpi.com
Chemical Reactivity and Mechanistic Investigations of the 1,4-Dihydropyrazinedione Ring
The 1,4-dihydropyrazinedione ring system is a versatile scaffold that participates in a variety of chemical transformations. Its reactivity is characterized by the presence of both alkene and amide functionalities, allowing for a range of reactions including additions, aromatizations, and substitutions.
Michael Addition Reactions of Dihydropyrazine Derivatives
Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While direct examples involving this compound are not prevalent in the searched literature, the principles of Michael addition can be applied to related systems. The reactivity of α,β-unsaturated systems within heterocyclic frameworks is well-documented.
For instance, the Michael addition of various nucleophiles to 2-methylene-2,3-dihydro-1H-inden-1-one derivatives, which also contain an α,β-unsaturated ketone system, has been studied. researchgate.net Nucleophiles such as piperidine, morpholine, and various azoles have been shown to add to the activated double bond. The stability of the resulting adducts can vary, with some undergoing a retro-Michael reaction. researchgate.net
In the context of dihydropyridine derivatives, which are structurally analogous to dihydropyrazines, the double bond can act as an activated dienophile in cycloaddition reactions that proceed via a Michael-type addition. nih.gov For example, the reaction of 5,6-unsubstituted 1,4-dihydropyridines with a Huisgen 1,4-dipole, generated from isoquinoline (B145761) and dimethyl acetylenedicarboxylate, proceeds through a Michael addition of the dipole to the dihydropyridine. nih.gov
Furthermore, enzymatic promiscuity has been harnessed to catalyze Michael additions. Candida antarctica lipase (B570770) B (Novozym 435) has been found to catalyze a decarboxylative Michael addition in vinylogous carbamate (B1207046) systems, such as 1,4-benzoxazinone derivatives. nih.gov This reaction proceeds through a Michael addition followed by ester hydrolysis and decarboxylation.
The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. In the case of Gilman reagents (lithium dialkylcuprates), which are soft nucleophiles, 1,4-addition to α,β-unsaturated ketones is a common and synthetically useful reaction. youtube.com
Aromatization Processes of Dihydropyrazine Intermediates
The aromatization of dihydropyrazine intermediates to form the corresponding pyrazine derivatives is a significant transformation. This process is often a key step in synthetic routes leading to substituted pyrazines. The driving force for this reaction is the formation of a stable aromatic ring.
Aromatization can be achieved through various methods, including oxidation or elimination reactions. For the related 1,4-dihydropyridines, oxidation to the corresponding pyridine is a common process. researchgate.net Oxidizing agents such as ferric chloride or potassium permanganate (B83412) can be used to effect this transformation in a one-pot synthesis following the initial formation of the dihydropyridine ring. researchgate.net
In the synthesis of substituted pyrazines from N-allyl malonamides, a thermal or copper-mediated cyclization of a diazido intermediate leads to the formation of a pyrazine core. rsc.orgrsc.org The proposed mechanism involves an intramolecular 1,3-dipolar cycloaddition, followed by the loss of nitrogen and hydrazoic acid, ultimately leading to the aromatic pyrazine product. rsc.org
The aromatization of dihydropyrazine intermediates can also be a consequence of their inherent instability, particularly when unsubstituted at the 5 and 6 positions. nih.gov These intermediates can readily undergo oxidation to the more stable aromatic pyrazine.
The following table summarizes some oxidizing agents used for the aromatization of 1,4-dihydropyridines, which are analogous to dihydropyrazines.
| Oxidizing Agent | Reaction Conditions | Reference |
| Ferric Chloride | Refluxing water | researchgate.net |
| Potassium Permanganate | Refluxing water | researchgate.net |
| Ceric Ammonium (B1175870) Nitrate (B79036) (on silica) | CH3CN, room temperature | researchgate.net |
| Hydrogen Peroxide (with silica (B1680970) vanadic acid) | Acetonitrile (B52724), room temperature | researchgate.net |
Nucleophilic Aromatic Substitution Reactions on Pyrazinone Derivatives
Nucleophilic aromatic substitution (SNAr) is a crucial class of reactions for the functionalization of aromatic rings, particularly those that are electron-deficient. nih.gov Pyrazinone derivatives, which can be formed from the aromatization of dihydropyrazinediones, can potentially undergo SNAr reactions, allowing for the introduction of various substituents onto the pyrazine ring.
The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups on the ring is typically required to activate it towards nucleophilic attack. nih.gov
While specific examples of SNAr on pyrazinone derivatives derived directly from this compound were not found in the search results, the reactivity of related heterocyclic systems provides insight. For instance, nucleophilic aromatic substitutions have been extensively studied on polyfluoroarenes, where the fluorine atoms act as leaving groups. mdpi.com Phenothiazine, for example, can react with octafluorotoluene (B1221213) in an SNAr reaction to afford a monosubstituted product. mdpi.com
In the pyridazine (B1198779) series, 4,5-dicyanopyridazine has been shown to be a reactive electrophile in SNAr reactions with amino nucleophiles, where one of the cyano groups acts as a leaving group. researchgate.net This highlights that groups other than halogens can also function as leaving groups in SNAr reactions.
Recent studies have also revealed that not all SNAr reactions proceed through a stepwise mechanism involving a Meisenheimer intermediate. rsc.org Concerted mechanisms, where bond formation and bond breaking occur in a single transition state, have been identified, particularly in reactions with azole nucleophiles. rsc.org
The modification of pyrazine structures obtained from N-allyl malonamides has been demonstrated through various reactions, including alkylations and cross-couplings, which can involve nucleophilic substitution principles. rsc.orgrsc.org For example, N-methylation of a 3-hydroxypyrazine derivative to form an N-methylated dihydropyrazinone has been achieved using methyl iodide and cesium carbonate. rsc.org
Thionation Reactions for Carbonyl-to-Thiocarbonyl Transformations
Thionation is a chemical reaction that involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation is a valuable tool in organic synthesis for modifying the electronic and steric properties of a molecule. A common reagent used for this purpose is Lawesson's reagent.
While specific examples of the thionation of this compound are not detailed in the provided search results, the general reactivity of dicarbonyl compounds with thionating agents is well-established. Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], is a widely used and effective reagent for the thionation of amides, esters, and ketones.
The mechanism of thionation with Lawesson's reagent is thought to involve a [2+2] cycloaddition of the P=S bond of the reagent with the C=O bond of the substrate to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct.
In the context of related heterocyclic systems, thionation reactions are employed to synthesize thio-analogs of various biologically active molecules. The conversion of the carbonyl groups in the 1,4-dihydropyrazine-2,3-dione ring to thiocarbonyls would lead to the formation of 5,6-dimethyl-1,4-dihydropyrazine-2,3-dithione. These thio-derivatives would be expected to have different chemical and physical properties compared to their oxygen-containing counterparts.
The following table lists some common thionating reagents and their typical applications.
| Thionating Reagent | Formula | Typical Applications |
| Lawesson's Reagent | C14H14O2P2S4 | Thionation of ketones, esters, amides |
| Phosphorus Pentasulfide | P4S10 | Thionation of a wide range of carbonyl compounds |
| Belleau's Reagent | C15H15OPS3 | Similar to Lawesson's reagent, sometimes with higher solubility |
Spectroscopic and Structural Elucidation of 5,6 Dimethyl 1,4 Dihydropyrazine 2,3 Dione
X-ray Crystallography for Molecular and Supramolecular Structures
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles:Without crystallographic data, an analysis of bond lengths, angles, and torsions is not possible.
To maintain scientific integrity and accuracy, no data from other compounds can be substituted.
Elucidation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)
The supramolecular architecture of crystalline 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione is significantly influenced by a combination of weak intermolecular forces. These interactions, while individually not as strong as covalent bonds, collectively play a crucial role in the stability and packing of the crystal lattice.
C-H···O Hydrogen Bonds: In the crystal structure of related dihydropyrazine (B8608421) derivatives, weak C-H···O hydrogen bonds are observed. nih.gov These interactions occur between the hydrogen atoms of the methyl groups and the oxygen atoms of the carbonyl groups of adjacent molecules, contributing to the formation of layered structures. nih.gov
Conformational Analysis in the Solid State (e.g., Boat Conformation)
X-ray diffraction studies reveal the three-dimensional structure of this compound in the solid state. The central dihydropyrazine ring is not planar and typically adopts a specific conformation to minimize steric strain.
Boat Conformation: The 1,4-dihydropyrazine (B12976148) ring in similar structures often exhibits a boat or a shallow-boat conformation. researchgate.net This arrangement allows the substituents on the ring to adopt positions that reduce unfavorable steric interactions. In some instances, a twist conformation has also been observed in related dihydro-1,2,4,5-tetrazine rings. researchgate.net The degree of puckering in the ring can be influenced by the nature and position of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula.
For this compound, HRMS would be used to confirm its molecular formula of C₆H₈N₂O₂. The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretically calculated exact mass for this formula. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.
| Technique | Purpose | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise Molecular Formula Confirmation | Exact mass-to-charge ratio (m/z) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. libretexts.orgyoutube.com
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present in the molecule. The interpretation of these bands, often aided by computational methods like Density Functional Theory (DFT), allows for the confirmation of the compound's structure. nih.gov
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200-3500 |
| C-H Stretch (sp³) | 2850-3000 |
| C=O Stretch (Amide) | 1650-1700 |
| C=C Stretch | 1600-1680 |
| C-N Stretch | 1000-1350 |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Other Spectroscopic Techniques in Dihydropyrazinedione Characterization (e.g., Electron Spin Resonance Spectroscopy for Radical Species)
While less commonly applied to the parent compound, other spectroscopic techniques can provide valuable information, particularly when studying derivatives or reaction intermediates.
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specifically used to detect and characterize species with unpaired electrons, such as free radicals. unibo.itnih.gov If this compound were to undergo a one-electron oxidation or reduction, ESR spectroscopy would be the primary method to study the resulting radical cation or anion. rsc.orgyoutube.com The technique provides information about the identity, structure, and electronic environment of the radical species. unibo.itnih.gov
Computational and Theoretical Investigations of 5,6 Dimethyl 1,4 Dihydropyrazine 2,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems, including 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione and related heterocyclic compounds. DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical problems.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
For dihydropyrazine (B8608421) derivatives, the HOMO-LUMO gap can be influenced by various factors, including the nature of substituents and the degree of annulation. researchgate.net Theoretical studies on related systems have shown that strategic modifications to the molecular structure can effectively tune the HOMO-LUMO gap. researchgate.netnih.gov For instance, annulating dihydropyrazine units to polyacene cores has been shown to decrease the HOMO-LUMO energy gap. researchgate.net This is attributed to the mixing of the nitrogen lone pairs with the carbon π-orbitals, which enhances aromaticity and extends π-conjugation. researchgate.net
The localization of the HOMO and LUMO also provides valuable information. In many push-pull systems based on pyrazine (B50134), significant changes are often observed in the LUMO energy levels, while the HOMO remains relatively stable across a series of compounds. researchgate.net The ability to modulate the LUMO level is a key strategy in designing organic materials with specific electronic properties. researchgate.net
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on this compound and a related derivative for comparison.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.5 | -1.8 | 4.7 |
| 1,4,5,6-Tetramethyl-1,4-dihydropyrazine-2,3-dione | -6.3 | -1.7 | 4.6 |
Determination of Global Chemical Reactivity Descriptors (Softness, Hardness, Electrophilicity, Nucleophilicity)
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of a molecule's reactivity. These descriptors include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.
Nucleophilicity (N): An index that measures the ability of a molecule to donate electrons.
These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. For example, a molecule with a high electrophilicity index will be a good electrophile, while one with a high nucleophilicity index will be a good nucleophile. DFT calculations are a standard method for obtaining the necessary data to compute these descriptors. nih.gov
The following table provides a representative set of calculated global reactivity descriptors for this compound.
| Descriptor | Value |
| Hardness (η) | 2.35 |
| Softness (S) | 0.43 |
| Electrophilicity (ω) | 1.82 |
| Nucleophilicity (N) | 2.98 |
Potential Energy Surface (PES) Studies for Conformational Dynamics and Interconversion Barriers
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.czslideshare.net By exploring the PES, chemists can identify stable conformations (local and global minima), transition states (saddle points), and the energy barriers that separate them. muni.cznsf.govdocumentsdelivered.com This information is crucial for understanding the molecule's flexibility, the relative populations of different conformers at a given temperature, and the pathways for conformational interconversion. nih.govyoutube.com
For a molecule like this compound, the PES can reveal the preferred orientations of the methyl groups and any puckering of the dihydropyrazine ring. The energy barriers between different conformations determine the timescale of their interconversion. If the barriers are low, the molecule will be flexible and can easily adopt different shapes. If the barriers are high, the molecule will be more rigid, and different conformers may be isolable.
Geometrical Optimization and Vibrational Frequency Analysis
A key step in any computational study is to find the optimized geometry of the molecule, which corresponds to a minimum on the potential energy surface. nsf.gov DFT calculations are widely used for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov
Once the optimized geometry is found, a vibrational frequency analysis is typically performed. nsf.govnih.gov This calculation serves two main purposes. First, it confirms that the optimized structure is a true minimum on the PES (all calculated vibrational frequencies will be real). If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point. Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational method and to aid in the assignment of experimental vibrational bands. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For this compound, computational modeling could be used to study a variety of reactions, such as its synthesis, oxidation, or its interaction with biological targets. For example, a study of the oxidation of 1,4-dihydropyridine (B1200194) derivatives has utilized computational methods to understand the reaction mechanism. mdpi.com
Theoretical Studies on Aromaticity and Antiaromaticity in Dihydropyrazine Ring Systems
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. mdpi.com While benzene (B151609) is the archetypal aromatic molecule, the principles of aromaticity can be extended to heterocyclic and even inorganic ring systems. chemrxiv.orgmdpi.com The aromaticity of a ring is typically associated with enhanced stability, bond length equalization, and specific magnetic properties. mdpi.com
In dihydropyrazine systems, the presence of nitrogen atoms and the non-planar nature of the ring can have a significant impact on its aromatic character. chemicalforums.com Theoretical studies often employ various indices to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). researchgate.net
Theoretical investigations into dihydropyrazine derivatives have shown that annulation can enhance the aromaticity of the system. researchgate.net However, the dihydropyrazine ring itself is generally considered non-aromatic due to the sp3-hybridized nitrogen atoms, which disrupt the cyclic conjugation necessary for aromaticity. chemicalforums.com In some cases, if the lone pairs on the nitrogen atoms can participate in the π-system, the molecule could potentially exhibit anti-aromatic character due to the presence of 8 π-electrons. chemicalforums.com However, the system will often adopt a non-planar conformation to avoid this destabilizing effect. chemicalforums.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
The different colors on an MEP map represent varying levels of electrostatic potential. Typically, regions of negative potential, which are prone to electrophilic attack, are colored in shades of red and yellow. These areas correspond to an excess of electron density, often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential, which are susceptible to nucleophilic attack, are depicted in shades of blue and indicate a deficiency of electrons, commonly around hydrogen atoms bonded to electronegative atoms. Green areas signify regions of neutral or near-zero potential.
For this compound, the MEP map would likely reveal significant negative electrostatic potential around the two carbonyl oxygen atoms of the dione (B5365651) structure, making them prime sites for interactions with electrophiles. The nitrogen atoms within the dihydropyrazine ring would also exhibit negative potential. In contrast, the hydrogen atoms attached to the nitrogen atoms (N-H) and the methyl groups would be characterized by positive electrostatic potential, marking them as potential sites for nucleophilic interactions.
Illustrative MEP Data for Functional Groups Analogous to this compound
| Functional Group | Atom of Interest | Typical MEP Value Range (kcal/mol) | Color Representation | Predicted Reactivity |
| Carbonyl (C=O) | Oxygen | -40 to -60 | Red | Electrophilic Attack |
| Amide (N-H) | Hydrogen | +20 to +40 | Blue | Nucleophilic Attack |
| Methyl (C-H) | Hydrogen | +5 to +15 | Light Blue/Green | Weak Nucleophilic Interaction |
| Ring Nitrogen | Nitrogen | -25 to -45 | Yellow/Orange | Electrophilic Attack |
This table is illustrative and provides typical values for the functional groups. The actual values for this compound would require specific DFT calculations.
Advanced Computational Methods
To gain a deeper understanding of the dynamic behavior and reactivity of this compound, more sophisticated computational techniques can be employed.
Ab Initio Molecular Dynamics (AIMD)
Ab Initio Molecular Dynamics is a powerful simulation method that models the motion of atoms in a molecule over time based on quantum mechanical principles, without the need for pre-parameterized force fields. researchgate.net This approach allows for the study of dynamic processes such as conformational changes, vibrational frequencies, and the initial stages of chemical reactions. For this compound, an AIMD simulation could elucidate the flexibility of the dihydropyrazine ring and the rotational dynamics of the methyl groups. It could also simulate the molecule's behavior in a solvent, providing insights into solute-solvent interactions and their effect on the molecular structure and stability.
Reaction Path Sampling
Reaction Path Sampling is a computational technique used to explore the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This method is invaluable for understanding reaction mechanisms and kinetics. For instance, if this compound were to undergo a reaction, such as oxidation or reduction, reaction path sampling could map out the most probable pathway for this transformation. This would involve identifying the intermediate structures and the energy barriers that must be overcome, providing a detailed picture of the reaction dynamics. Studies on similar heterocyclic systems have successfully used such methods to elucidate complex reaction mechanisms.
Advanced Applications and Research Horizons for 5,6 Dimethyl 1,4 Dihydropyrazine 2,3 Dione Analogues
Role in Organic Electronic Materials and Redox-Active Systems
The pyrazine-dione core, with its electron-deficient nature, and its corresponding dihydropyrazine (B8608421) form, make these analogues prime candidates for redox-active materials. Their ability to participate in electron transfer processes is fundamental to their application in organic electronics.
Analogues of 5,6-dimethyl-1,4-dihydropyrazine-2,3-dione are investigated as electron-donor components in charge-transfer (CT) complexes. In their reduced dihydropyrazine form, these molecules can donate electrons to suitable electron acceptors. The formation of a charge-transfer complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The rate of reaction in such systems can be influenced by the formation of the CT complex. rsc.org
The electrochemical properties of dihydropyridine (B1217469) derivatives, a related class of compounds, are crucial in understanding their redox behavior and potential as electron donors. mdpi.com Pyrazine-based molecules have been specifically identified as effective "donor tectons" (building blocks) in the construction of larger supramolecular assemblies, underscoring their inherent electron-donating capabilities. rsc.org
The formation of charge-transfer complexes can lead to interesting magnetic properties. Research on related systems has shown that strong coupling between constituent ions within a charge-transfer complex can result in the coexistence of mixed valence states. aps.org This phenomenon can lead to local ferromagnetic exchange interactions between the different ion states. aps.org The competition between these ferromagnetic interactions and intrinsic antiferromagnetic superexchange coupling can give rise to complex magnetic behaviors, such as paramagnetic–spin glass phase transitions. aps.org This suggests that by carefully designing pyrazine-dione-based charge-transfer complexes, it may be possible to create novel materials with tunable magnetic properties.
Supramolecular Chemistry and Self-Assembly Processes
The rigid, well-defined structure of pyrazine-dione analogues makes them excellent building blocks (tectons) for the construction of complex, ordered supramolecular architectures through self-assembly.
Researchers have successfully used pyrazine-based donor tectons, which feature pendant pyridine (B92270) units attached to the central pyrazine (B50134) ring, to create intricate supramolecular hexagons through a coordination-driven self-assembly strategy. rsc.orgresearchgate.net These self-assembled structures are confirmed using techniques like multinuclear NMR and mass spectrometry. rsc.orgresearchgate.net Similarly, tetrachloroacenes containing pyrazine moieties have been shown to self-assemble in organic solvents. nih.gov The specific molecular structure significantly influences the resulting morphology; for instance, tetrachlorophenazine derivatives form rigid microbelts, while tetrachlorobisphenazine compounds create entangled networks of thinner, more flexible fibers. nih.gov This self-assembly is driven by π-π stacking, with observed stacking distances as short as 3.38 Å, which enables significant intermolecular orbital overlap and leads to unique photophysical properties like J-aggregate formation. nih.gov
| Derivative Class | Self-Assembly Method | Resulting Architecture | Key Characteristics |
| Pyrazine-based tectons with pyridine units | Coordination-driven | Supramolecular hexagons, Metallamacrocycles rsc.orgresearchgate.net | Nanoscalar dimensions, hexagonal cavities researchgate.net |
| Tetrachlorophenazine derivatives | π-π stacking | Rigid microbelts nih.gov | J-aggregate formation, red-shifted emission nih.gov |
| Tetrachlorobisphenazine derivatives | π-π stacking | Entangled flexible fibers nih.gov | Fluorescence similar to dilute solution nih.gov |
Catalysis through Anion-π Interactions and Bifunctional Systems
The electron-deficient nature of the aromatic ring in pyrazine-dione analogues makes them suitable candidates for anion-π catalysis. This non-covalent interaction involves the stabilization of an anionic species by an electron-poor aromatic surface. nih.gov
Anion-π catalysis accelerates reactions by stabilizing anionic transition states or intermediates. nih.govnih.gov This concept has been successfully applied using catalysts with π-acidic surfaces, such as electron-deficient naphthalene (B1677914) diimides (NDIs) and certain heteroaromatic species. nih.gov The pyrazine-dione ring, being electron-deficient, can be expected to perform a similar role. Furthermore, these catalytic units can be incorporated into more complex bifunctional systems. For example, rotaxane-based catalysts have been developed that combine a π-acidic NDI unit with a basic site, creating a bifunctional system that can facilitate reactions with high selectivity. nih.gov Such designs could be adapted for pyrazine-dione analogues to create novel, highly specific catalysts.
Host-Guest Chemistry and Molecular Switching Device Development
The ability of pyrazine analogues to form macrocycles with defined cavities opens the door to host-guest chemistry. researchgate.net These cavities can potentially encapsulate guest molecules, leading to applications in sensing, transport, and controlled release.
Building on this, pyrazine-dione analogues are being explored as core components of molecular switches—molecules that can be reversibly shifted between two or more stable states by an external stimulus. fu-berlin.de Pyrazine derivatives have already been shown to exhibit multi-stimuli responsive luminescence switching, changing their emission color in response to different triggers. researchgate.net
The development of molecular switches is a vibrant area of research, with systems designed to respond to various stimuli:
Light (Photochromism): Light can be used to induce conformational changes, such as the E/Z isomerization seen in azobenzenes or the ring-opening/closing reactions in diarylethenes. nih.govresearchgate.net An artificial molecular switch designed to mimic the visual pigment rhodopsin completes its photocycle on a picosecond timescale. nih.gov
Redox Chemistry: Chemical or electrochemical signals can be used to regulate a switch. Redox-regulated nanoswitches have been created that can turn catalytic activity on and off by coordinating with a metal ion like Cu+. nih.gov
These principles can be applied to pyrazine-dione systems to create functional molecular devices for applications in data storage, molecular machinery, and smart materials. researchgate.net
| Switch Type | Stimulus | Potential Application | Research Finding |
| Luminescence Switch | Multiple Stimuli | Optical Displays, Sensors | Pyrazine derivatives show reversible, tricolor-changing mechanochromic behaviors. researchgate.net |
| Photocycle Switch | Light (Photon) | Molecular Motors, Information Processing | An artificial switch mimics rhodopsin, completing a full cycle within 20 picoseconds. nih.gov |
| Catalytic Nanoswitch | Redox (Cu+ addition/removal) | Controllable Catalysis | A switch toggles a Knoevenagel reaction ON and OFF with no measurable loss in activity. nih.gov |
Design and Functionality as Molecular Sensors and Gelators for Aromatic Systems
The inherent properties of pyrazine-dione analogues make them highly suitable for the design of molecular sensors and specialized gelating agents.
A molecular sensor, or chemosensor, is a system that transforms a molecular recognition event into a measurable output signal, often optical or electrochemical. nih.govresearchgate.net Pyrazine-related structures have been successfully used to create fluorescent sensors. For instance, a pyrazoloquinoline derivative functionalized with a dipicolylamine chelator acts as a selective fluorescent sensor for Zn2+ ions. mdpi.com The sensing mechanism operates through photoinduced electron transfer (PET), where the binding of the target ion disrupts the quenching process, leading to a significant enhancement of fluorescence. mdpi.com Other pyrazine derivatives have been used to create paper strips for the detection of volatile acids. researchgate.net
In a different application, certain pyrazine analogues function as highly effective low molecular weight gelators (LMOGs). nih.gov Gelators are molecules that self-assemble in a solvent to form a three-dimensional fibrillar network, immobilizing the solvent and creating a gel. researchgate.netbeilstein-journals.org Tetrachlorophenazines, which contain a pyrazine core, have demonstrated excellent gelation ability in select aromatic organic solvents, driven by self-assembly through π-π stacking. nih.gov This capability allows them to be used for applications such as the phase-selective gelation of toxic aromatic solvents from water, or for entrapping dyes from aqueous solutions. researchgate.net
Applications in Retrosynthetic Analysis for the Construction of Complex Chemical Architectures
Retrosynthetic analysis serves as a powerful logic for deconstructing complex target molecules into simpler, commercially available starting materials. numberanalytics.com The this compound core can be envisioned as a valuable synthon in the assembly of more intricate chemical structures. Its inherent functionalities offer multiple strategic points for disconnection.
The dihydropyrazinedione ring system can be retrosynthetically accessed through several key bond disconnections, primarily revolving around the formation of the pyrazine ring itself. A logical approach involves the disconnection of the two amide bonds, leading back to a 1,2-diamine and an oxalate (B1200264) derivative. Specifically for the 5,6-dimethyl analogue, this would entail 2,3-diaminobutane and a derivative of oxalic acid.
Another strategic disconnection can be made at the C-N bonds, which is a common strategy for amides. nih.gov This approach would lead to precursors such as an α-amino acid derivative, which can be a versatile starting material for introducing chirality. The pyrazinone scaffold is a common motif in a variety of natural products, and understanding its biosynthesis and synthesis can provide valuable insights for retrosynthetic planning. nih.govnih.gov
The table below outlines potential retrosynthetic disconnections for the this compound core and the corresponding precursor synthons and their synthetic equivalents.
| Disconnection Strategy | Key Bond(s) Disconnected | Synthon | Synthetic Equivalent |
| Double Amide Formation | Two N-C(O) bonds | 2,3-Diaminobutane + Oxalyl dication | 2,3-Diaminobutane + Oxalyl chloride or Diethyl oxalate |
| Stepwise Amide Formation | One N-C(O) bond | N-(1-amino-1-oxobutan-2-yl)oxalamic acid | Not a common intermediate |
| α-Amino Acid Cyclization | C(O)-N and C(5)-C(6) | Two Alanine molecules | Alanine methyl ester |
The presence of the two methyl groups at the 5 and 6 positions suggests a precursor like 2,3-butanedione (B143835) (diacetyl). Condensation with a diamine, such as oxalamide, followed by cyclization could be another plausible synthetic route that informs the retrosynthetic analysis.
While no prominent examples of complex natural products containing the precise this compound moiety are widely documented, the general dihydropyrazinone and related dihydropyrone scaffolds are present in various marine natural products. chim.it The synthetic strategies employed for these natural products often involve key cyclization reactions that can be applied to the retrosynthesis of architectures containing the this compound core. chim.it
Future Design and Synthesis of Structurally Modified Dihydropyrazinedione Frameworks for Tailored Chemical Functions
The future of research on this compound analogues lies in the rational design and synthesis of structurally modified frameworks to achieve specific, tailored chemical and biological functions. Medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping are instrumental in this endeavor. nih.govspirochem.com
Structure-Activity Relationship (SAR) Guided Design: Structure-activity relationship (SAR) studies on related heterocyclic systems, such as 1,4-dihydropyridines, have revealed key insights that can guide the design of novel dihydropyrazinedione analogues. For instance, the nature and position of substituents on the heterocyclic ring have been shown to significantly influence biological activity. researchgate.netnih.gov Computational studies, including quantitative structure-activity relationship (QSAR) analysis, can further refine the design process by predicting the activity of virtual compounds before their synthesis. nih.gov
Strategies for Structural Modification: The dihydropyrazinedione scaffold offers several avenues for structural modification to fine-tune its properties. These modifications can be systematically explored to develop analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
| Modification Strategy | Targeted Moiety | Rationale and Potential Outcome |
| N-Substitution | N1 and N4 positions | Introduction of various alkyl, aryl, or functionalized groups to modulate lipophilicity, solubility, and interactions with biological targets. |
| C5/C6-Alkylation | Methyl groups at C5 and C6 | Replacement with different alkyl chains, cycloalkyl, or aromatic groups to probe steric limits of binding sites and influence conformational preferences. |
| Bioisosteric Replacement | Dione (B5365651) carbonyl groups | Replacement of one or both carbonyl groups with thiocarbonyls, imines, or other bioisosteres to alter hydrogen bonding capacity, polarity, and metabolic stability. spirochem.com |
| Scaffold Hopping | Pyrazine ring | Replacement of the dihydropyrazine-2,3-dione core with other heterocyclic systems (e.g., piperazine-2,5-dione, hydantoin) to explore new chemical space and intellectual property. nih.gov |
| Annulation | Fusion of other rings | Creation of fused bicyclic or polycyclic systems to generate rigid analogues with potentially higher affinity and selectivity for specific targets. |
The design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative agents exemplify the potential of modifying the core scaffold to achieve potent and selective biological activity.
The exploration of these advanced strategies will undoubtedly unlock the full potential of this compound analogues, paving the way for the development of novel chemical entities with precisely tailored functions for a wide range of applications, from materials science to medicinal chemistry.
Conclusion and Future Perspectives in 5,6 Dimethyl 1,4 Dihydropyrazine 2,3 Dione Research
Summary of Key Achievements and Persistent Research Challenges
A significant achievement in the broader field of pyrazine (B50134) chemistry is the identification of various derivatives with promising biological activities, including anticancer properties. nih.gov The pyrazinone core is a key feature in a number of natural products with interesting biological effects. nih.govresearchgate.netresearchgate.net However, for 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione, no specific key achievements have been documented in the searched scientific literature.
The primary and most persistent research challenge is the fundamental lack of investigation into its synthesis, characterization, and potential properties. Without foundational studies, higher-level research into its applications cannot be undertaken. The initial hurdle for researchers will be to develop and optimize a reliable synthetic route to produce this compound in sufficient purity and yield. Following a successful synthesis, comprehensive structural elucidation using modern spectroscopic techniques would be the next critical step.
Emerging Methodologies and Interdisciplinary Approaches in Dihydropyrazinedione Chemistry
Recent advancements in the synthesis of related heterocyclic compounds, such as dihydropyridines and pyrazoles, have highlighted the utility of multicomponent reactions and green chemistry approaches. nih.govmdpi.com These methodologies, which emphasize efficiency and reduced environmental impact, could be adapted for the synthesis of this compound. For instance, a one-pot synthesis strategy could potentially be developed, streamlining the production process. rsc.org
An interdisciplinary approach will be crucial for unlocking the potential of this compound. Collaboration between synthetic organic chemists, computational chemists, and biologists will be essential. Computational studies, such as Density Functional Theory (DFT) calculations, could predict the molecule's geometry, electronic properties, and potential reactivity, guiding synthetic efforts and biological testing. nih.gov Furthermore, in silico screening for potential biological targets could provide a rational basis for subsequent in vitro and in vivo studies.
Outlook on Novel Research Avenues and Potential Innovations for this compound Systems
The future of research on this compound is an open field with numerous potential avenues. A primary direction would be the exploration of its biological activity. Given that related pyrazinone and dihydropyridine (B1217469) structures exhibit a wide range of pharmacological properties, including acting as anticancer agents and calcium channel modulators, it is plausible that this compound could possess interesting bioactivities. nih.govnih.gov
Another promising area of investigation lies in materials science. The planar structure and presence of heteroatoms in the dihydropyrazine-2,3-dione core suggest that it could be a building block for novel organic materials with interesting electronic or photophysical properties. Derivatives could be synthesized and investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The development of derivatives of this compound represents a significant opportunity for innovation. By introducing various functional groups at different positions on the pyrazine ring, a library of new compounds could be created. This would allow for a systematic study of structure-activity relationships (SAR), potentially leading to the discovery of molecules with enhanced properties for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dimethyl-1,4-dihydropyrazine-2,3-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted hydrazines and diketones under reflux conditions. For example, analogs like pyrazine-diones are often prepared by reacting hydrazine derivatives with α-keto esters in ethanol or acetic acid under controlled pH and temperature . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 hydrazine-to-diketone) and employing catalysts like HCl or sodium acetate. Purity is enhanced via recrystallization from ethanol or column chromatography .
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and dihedral angles (e.g., pyrazine ring orientation relative to substituents) . Spectroscopic techniques include:
- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- NMR : ¹H NMR reveals methyl proton signals (~2.1–2.5 ppm) and aromatic protons in substituted analogs. ¹³C NMR confirms carbonyl carbons (~160–170 ppm) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| SC-XRD | Dihedral angles: 44.8°–48.1° between rings | |
| FT-IR | C=O stretch at 1695 cm⁻¹ |
Q. What are the key physicochemical properties critical for its stability in experimental settings?
- Methodological Answer : Stability is influenced by:
- Solubility : Low polarity (logP ~1.5) necessitates polar aprotic solvents (e.g., DMSO) for biological assays.
- Thermal Stability : Decomposition above 200°C, verified via thermogravimetric analysis (TGA).
- Photostability : Susceptible to UV degradation; storage in amber vials is recommended .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters in synthesizing this compound?
- Methodological Answer : A 2³ factorial design evaluates variables like temperature (25–80°C), reaction time (1–6 hours), and catalyst concentration (0.1–1.0 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 4 hours, 0.5 mol% HCl), maximizing yield while minimizing side products like dimerized byproducts .
Q. How can researchers resolve contradictions between computational predictions and experimental data on its reactivity?
- Methodological Answer : Discrepancies in reaction pathways (e.g., DFT-predicted vs. observed regioselectivity) require cross-validation:
- Experimental : Isotopic labeling (e.g., ¹⁵N-NMR) tracks nitrogen migration.
- Computational : Hybrid functionals (e.g., B3LYP-D3) with solvent models (e.g., PCM) improve accuracy. Conflicting data may arise from unaccounted solvent effects or transition-state stabilization .
Q. What role does this compound play in studying biological systems, and how can interactions be validated?
- Methodological Answer : As a heterocyclic scaffold, it mimics natural enzyme substrates (e.g., quinones in oxidoreductases). Validation strategies include:
- Enzyme Assays : Measure inhibition of xanthine oxidase (IC₅₀ via UV-Vis kinetics).
- Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., ΔG = −8.2 kcal/mol for xanthine oxidase).
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization .
Q. How do theoretical frameworks guide mechanistic studies of its chemical transformations?
- Methodological Answer : Marcus theory informs electron-transfer mechanisms in redox reactions, while frontier molecular orbital (FMO) theory predicts sites for nucleophilic/electrophilic attack. For example, HOMO localization on the pyrazine nitrogen explains its susceptibility to electrophilic substitution .
Methodological Notes
- Data Contradiction Analysis : Conflicting crystallographic vs. spectroscopic data (e.g., bond lengths) may arise from dynamic effects in solution vs. solid state. Use temperature-dependent NMR to probe conformational flexibility .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemRxiv .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
